
Paritaprevir
Overview
Description
Paritaprevir is a macrocyclic nonstructural protein 3/4A (NS3/4A) protease inhibitor approved for treating chronic hepatitis C virus (HCV) infection, typically administered with ritonavir (a pharmacokinetic enhancer) and other direct-acting antivirals (DAAs) like ombitasvir and dasabuvir . It inhibits viral replication by binding to the HCV NS3/4A protease, preventing polyprotein processing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Paritaprevir involves the incorporation of oxime-based P*-shelf moieties. A collaborative effort between Abbott Laboratories and Enanta Pharmaceuticals led to the development of this compound, which includes novel P*-phenanthridine and P3-amide capping groups. The compound is pharmacokinetically boosted by ritonavir .
Industrial Production Methods: Industrial production of this compound involves sophisticated medicinal chemistry approaches, requiring the design and synthesis of complex chemical matter. The process includes key advances that overcome significant biological challenges, ensuring high purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Paritaprevir undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its synthesis and functionalization.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include oximes, phenanthridine derivatives, and amide capping groups. The reactions are typically carried out under controlled conditions to ensure the desired stereochemistry and purity of the product .
Major Products Formed: The major product formed from these reactions is this compound itself, which is then combined with other antiviral agents such as Ombitasvir, Dasabuvir, and Ritonavir to form combination therapies like Viekira Pak and Technivie .
Scientific Research Applications
Pharmacological Profile
Paritaprevir functions as an NS3/4A protease inhibitor, targeting the HCV replication process. Its pharmacokinetics are significantly influenced by ritonavir, which boosts its bioavailability and extends its half-life. Key pharmacological characteristics include:
- Bioavailability : Approximately 50%
- Protein Binding : High (over 90%)
- Metabolism : Primarily via CYP3A4 and CYP3A5
- Excretion : Mostly through feces (nearly 90%) .
Clinical Applications
This compound is utilized in various treatment regimens for HCV, particularly for genotypes 1a, 1b, and 4. It is part of the combination therapy known as PrOD (this compound/ritonavir/ombitasvir with or without dasabuvir), which has demonstrated high efficacy in clinical trials.
Efficacy Data
The following table summarizes key clinical trial results demonstrating the efficacy of this compound-containing regimens:
Study Name | Patient Population | Treatment Regimen | SVR12 Rate (%) | Comments |
---|---|---|---|---|
PEARL-IV | Genotype 1a | PrOD + RBV ×12 weeks | 97.0 | Noninferior to historical rates |
SAPPHIRE-I | Genotypes 1a/b | PrOD + RBV ×12 weeks | 96.2 | High efficacy in treatment-naïve patients |
SAPPHIRE-II | Experienced | PrOD + RBV ×12 weeks | 96.3 | Effective in previously treated patients |
Real-world Study | Various | OBV/PTV/r ± DSV ± RBV | 96.6 | Included patients with comorbidities |
Hemodialysis Study | Hemodialysis | PrOD regimen | ~95 | Safe and effective in special populations |
Case Study 1: Real-World Effectiveness
In a large observational study involving over 3,800 patients across 13 countries, the combination of ombitasvir/paritaprevir/ritonavir ± dasabuvir ± ribavirin achieved a sustained virologic response (SVR) at post-treatment week 12 (SVR12) of approximately 96.6%. This study included diverse patient populations, including those with cirrhosis and various comorbidities, confirming the regimen's effectiveness outside controlled clinical settings .
Case Study 2: Treatment in Opioid Substitution Therapy Patients
A post hoc analysis of phase II and III trials evaluated the efficacy of this compound in patients undergoing opioid substitution therapy (OST). Among participants receiving methadone or buprenorphine, an SVR12 rate of 94% was observed, indicating that this compound can be effectively administered to patients with substance use disorders without compromising treatment outcomes .
Safety Profile
This compound is generally well-tolerated with a favorable safety profile. Common adverse events include mild headache and fatigue. Serious adverse events are rare, making it a suitable option for various patient demographics .
Mechanism of Action
Paritaprevir exerts its effects by inhibiting the NS3/4A serine protease of Hepatitis C Virus. This inhibition prevents viral replication by blocking the cleavage of viral genetic material into structural and nonstructural proteins required for viral assembly. The molecular targets involved include Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in HCV Protease Inhibition
Danoprevir
- Structural Alignment: Paritaprevir shares a similar 2D structure with danoprevir, another HCV NS3/4A inhibitor. Computational modeling aligned this compound to the danoprevir-bound HCV protease structure (PDB 5EQR) for binding predictions .
- Binding Energy: Both exhibit comparable binding affinities to HCV NS3/4A (-8.4 kcal/mol for this compound vs. -8.4 kcal/mol for danoprevir analogs) .
Simeprevir
- Both target the protease’s active site but differ in macrocyclic rigidity .
Broad-Spectrum Protease Inhibitors
Lopinavir (HIV Protease Inhibitor)
- SARS-CoV-2 Mpro Inhibition : this compound outperformed lopinavir in binding affinity to SARS-CoV-2 Mpro (-10.9 kcal/mol vs. -7.9 kcal/mol) . Lopinavir’s weaker interaction is attributed to poor fit in the catalytic pocket.
Boceprevir and Telaprevir (HCV Protease Inhibitors)
- Repurposing Potential: this compound showed superior binding to SARS-CoV-2 Mpro compared to boceprevir (-10.9 kcal/mol vs. -8.7 kcal/mol) due to hydrogen bonding with Cys145 and His41 .
Comparative Pharmacokinetics and Clinical Efficacy
Pharmacokinetic Profiles
Clinical Efficacy in HCV
SARS-CoV-2 Inhibition: In Silico and Preclinical Findings
Binding Affinity to SARS-CoV-2 Mpro
Mechanistic Insights
Biological Activity
Paritaprevir is a direct-acting antiviral agent primarily used in the treatment of chronic Hepatitis C virus (HCV) infections. It functions as a potent inhibitor of the NS3/4A serine protease, an essential enzyme for the viral replication cycle. This article delves into the biological activity of this compound, examining its mechanism of action, pharmacokinetics, efficacy in clinical studies, and safety profile.
This compound targets the NS3/4A protease complex of HCV, inhibiting its activity and thereby preventing the cleavage of the HCV polyprotein into its functional components. This blockade halts viral replication and assembly, making this compound a crucial component in combination therapies for HCV treatment.
Pharmacokinetics
The pharmacokinetic profile of this compound includes:
- Absorption : Tmax is approximately 4 to 5 hours with a Cmax of 194 ng/mL.
- Volume of Distribution : The volume at steady state is about 103 L.
- Protein Binding : this compound exhibits high protein binding (97% to 98.6%).
- Metabolism : It is primarily metabolized by CYP3A4 and to a lesser extent by CYP3A5.
- Half-Life : Approximately 5.5 hours.
- Elimination : About 88% is excreted in feces, with minimal amounts in urine .
Efficacy in Clinical Studies
This compound is often administered in combination with other antiviral agents such as ombitasvir and ritonavir. Several clinical trials have demonstrated its efficacy:
- Sustained Virologic Response (SVR) : In a study involving 222 patients treated with ombitasvir/paritaprevir/ritonavir, an SVR12 rate of 96.4% was achieved .
- Real-World Effectiveness : A study confirmed that 99% of participants achieved SVR12, indicating high effectiveness across various patient demographics, including those with moderate liver disease .
Table 1: Summary of Clinical Study Outcomes
Study Type | Patient Population | SVR12 Rate (%) | Comments |
---|---|---|---|
Phase III Trials | Genotype 1 & 4 | 96.4 | High efficacy across subgroups |
Real-World Effectiveness | Mixed demographics | 99.0 | Effective even in moderate liver disease |
Post Hoc Analysis | Patients on OST | 97.0 | Comparable SVR to non-OST patients |
Safety Profile
The safety profile of this compound has been assessed in multiple studies:
- Adverse Events : Common adverse effects include elevations in bilirubin levels and anemia. Notably, bilirubin elevations were not associated with increased ALT levels, indicating a specific safety concern that requires monitoring .
- Serious Adverse Events : The incidence of serious adverse events was low (2.7%) across clinical trials .
Case Studies
One notable case involved a patient with chronic HCV treated with the this compound-containing regimen who initially experienced hepatotoxicity but later achieved SVR after treatment adjustment. This case underscores the importance of monitoring liver function during therapy .
Q & A
Basic Research Questions
Q. How can population pharmacokinetic (PK) models for paritaprevir be developed, and what covariates influence bioavailability?
- Methodological Answer : A one-compartment model with first-order absorption and elimination effectively describes this compound PK. Key covariates include non-linear bioavailability linked to dose increments (e.g., 50 mg increases) and co-administration with dasabuvir, which categorically enhances bioavailability. Ombitasvir, however, shows no significant impact. Model validation involves visual predictive checks, bootstrap evaluations, and goodness-of-fit plots .
Q. What analytical methods ensure accurate quantification of this compound in combination therapies?
- Methodological Answer : Reverse-phase HPLC with an Inertsil ODS-C18 column (4.6 × 250 mm, 5 µm) and a mobile phase of phosphate buffer (pH 4.5), acetonitrile, and methanol (50:30:20 v/v) achieves baseline separation. Retention times for this compound (~3.77 min) and co-administered drugs (e.g., ombitasvir, ritonavir) are distinct. Validation parameters include linearity (15–45 µg/mL), LOD (0.29 µg/mL), and LOQ (0.90 µg/mL) .
Q. What in vitro evidence supports this compound's synergism with remdesivir against SARS-CoV-2?
- Methodological Answer : Synergism is assessed via Fa-CI (fraction affected–combination index) plots. This compound shows moderate synergism (CI: 0.3–0.8) with remdesivir across Fa values (0.01–0.99). Experimental validation includes viral load reduction assays and dose-response matrices in cell cultures .
Q. How does this compound inhibit CYP3A7, and what are the kinetic parameters?
- Methodological Answer : this compound acts as a mechanism-based inactivator of CYP3A7, with time- and concentration-dependent activity loss. Key parameters include a kinact of 0.00954 min⁻¹ and KI of 4.66 µM, determined via NADPH-dependent inactivation assays and linear regression of kobs values .
Advanced Research Questions
Q. How can contradictory data on this compound's inhibition of SARS-CoV-2 targets be resolved?
- Methodological Answer : Conflicting results (e.g., NSP15 vs. 3CLpro inhibition) require cross-validation using orthogonal assays. For NSP15, use fluorescence polarization assays to confirm binding; for 3CLpro, employ FRET-based protease activity assays. Molecular dynamics simulations (≥100 ns) can reconcile differences by analyzing binding stability and residue interactions .
Q. What strategies optimize this compound's PK/PD profile in hepatic impairment?
- Methodological Answer : Incorporate physiologically based pharmacokinetic (PBPK) modeling to simulate hepatic extraction ratios and adjust for OATP1B1/3-mediated uptake. Sensitivity analyses on ritonavir-boosted regimens (e.g., 30- to 50-fold exposure increases) can guide dose adjustments in cirrhotic patients .
Q. How do static vs. dynamic models predict this compound-mediated drug-drug interactions (DDIs)?
- Methodological Answer : Static R-value models overpredict OATP1B1/3 inhibition (e.g., AUCR for pravastatin: predicted 2.6 vs. observed 1.82). PBPK models improve accuracy by incorporating hepatic/intestinal BCRP inhibition. Sensitivity analysis on BCRP IC50 (e.g., 3-fold reduction) refines Cmax/AUCR predictions .
Q. What experimental designs validate this compound's repurposing potential for coronaviruses?
- Methodological Answer : Use pseudovirus entry assays (VSV-SARS-CoV-2 chimeras) and live-virus replication kinetics in Calu-3 cells. Prioritize conserved targets like nsp4 (H120/F121 residues) and 3CLpro. Pair with transcriptomics to assess host immune modulation (e.g., IFN-λ responses) .
Q. How is this compound's mechanism-based inactivation (MBI) of CYP3A7 characterized structurally?
- Methodological Answer : Molecular docking (ΔG = -12.7 kcal/mol) identifies this compound's orientation in CYP3A7's active site. Validate with site-directed mutagenesis (e.g., F213A) and hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map conformational changes during inactivation .
Q. What methodologies assess this compound's liver-to-plasma concentration gradient in preclinical models?
- Methodological Answer : Compare fine-needle aspiration (FNA), core needle biopsy (CNB), and surgical resection in rat models. Bland-Altman analysis shows CNB (15% bias) and FNA3 (18% bias) correlate best with resection data. LC-MS/MS quantifies liver concentrations (e.g., 30 mg/kg doses yield >50× plasma levels) .
Properties
IUPAC Name |
(1S,4R,6S,7Z,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/b11-5-/t25-,26-,32+,34+,40-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUIUKWPKRJZJV-QPLHLKROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCC/C=C\[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H43N7O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027922 | |
Record name | Paritaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
765.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216941-48-8 | |
Record name | Paritaprevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1216941-48-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paritaprevir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216941488 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paritaprevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paritaprevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARITAPREVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU2YM37K86 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.